Palmitic monoisopropanolamide, commonly referred to as palmitoylethanolamide (PEA), is a naturally occurring fatty acid amide that has garnered significant attention due to its potential therapeutic applications. PEA is an endogenous compound found in various food sources and is also produced within mammalian cells and tissues. It has been extensively studied for its neuroprotective, anti-inflammatory, and analgesic properties, which are primarily mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and other receptors1610.
PEA's anti-inflammatory and analgesic effects are largely attributed to its activation of PPAR-α, a nuclear receptor that regulates gene expression and modulates inflammation and pain. PEA selectively activates PPAR-α with an EC50 value of 3.1 ± 0.4 μM, inducing the expression of PPAR-α mRNA and attenuating inflammation in animal models18. Additionally, PEA has been shown to exert antiproliferative effects through a selective PPAR-α-dependent inhibition of the Akt/mTOR pathway, which is crucial for cell growth and survival2. Furthermore, PEA can influence intracellular calcium concentrations in peripheral sensory neurons, potentially involving TRPV1 channels and PPAR-α9. The compound also modulates the renin-angiotensin system and oxidative stress, contributing to its protective effects in hypertensive injury7.
PEA has demonstrated neuroprotective properties in the central nervous system (CNS), with evidence suggesting its efficacy in managing neurodegenerative diseases. Its mechanisms include the reduction of neuronal firing, control of inflammation, and modulation of neurotransmitter receptors, which help maintain cellular homeostasis4.
In the context of cancer, PEA has shown antiproliferative and antiangiogenic effects in human colon adenocarcinoma cell lines. It reduces cell proliferation and angiogenesis by inhibiting the Akt/mTOR pathway and downregulating VEGF signaling, suggesting its potential as an adjunct to chemotherapeutic regimens for colon carcinoma2.
PEA promotes a proresolving macrophage phenotype and attenuates atherosclerotic plaque formation. It enhances macrophage efferocytosis and reduces arterial inflammation, indicating its promise as a therapeutic agent for chronic arterial inflammation such as atherosclerosis5.
The analgesic and anti-inflammatory actions of PEA have been well-documented. It modulates pain perception and inflammatory responses, making it a potential nutraceutical for the treatment of inflammatory diseases and pain management6.
PEA protects the kidney from hypertensive injury by inhibiting oxidative stress and modulating the renin-angiotensin system. It lowers blood pressure and limits kidney damage, suggesting its role in the management of hypertension-related complications7.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9